2-(Piperidin-1-YL)pyrimidine-4-carbaldehyde
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Overview
Description
2-(Piperidin-1-YL)pyrimidine-4-carbaldehyde is a heterocyclic compound that features both a piperidine and a pyrimidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-YL)pyrimidine-4-carbaldehyde typically involves the reaction of piperidine with pyrimidine-4-carbaldehyde under controlled conditions. One common method involves the nucleophilic substitution reaction where piperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of pyrimidine-4-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and may require a catalyst or base to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the nucleophilic substitution process, and the product is purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-1-YL)pyrimidine-4-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-(Piperidin-1-YL)pyrimidine-4-carboxylic acid.
Reduction: 2-(Piperidin-1-YL)pyrimidine-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Piperidin-1-YL)pyrimidine-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Piperidin-1-YL)pyrimidine-4-carbaldehyde is largely dependent on its interaction with biological targets. It can act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-(Piperidin-1-YL)pyridine-4-carbaldehyde: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-(Piperidin-1-YL)quinoline-4-carbaldehyde: Contains a quinoline ring, offering different biological activities.
2-(Piperidin-1-YL)benzimidazole-4-carbaldehyde: Features a benzimidazole ring, known for its pharmacological properties.
Uniqueness
2-(Piperidin-1-YL)pyrimidine-4-carbaldehyde is unique due to its combination of a piperidine and pyrimidine ring, which provides a distinct set of chemical and biological properties. This dual-ring structure allows for versatile functionalization and interaction with a wide range of biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C10H13N3O |
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Molecular Weight |
191.23 g/mol |
IUPAC Name |
2-piperidin-1-ylpyrimidine-4-carbaldehyde |
InChI |
InChI=1S/C10H13N3O/c14-8-9-4-5-11-10(12-9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 |
InChI Key |
CVWSXJLCNRLRRM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC=CC(=N2)C=O |
Origin of Product |
United States |
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